3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane
Description
Properties
CAS No. |
2768327-18-8 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 3,3 Dimethyl 7 Oxa 1 Azaspiro 3.5 Nonane
Functionalization and Analog Generation for Structure-Activity Relationship Studies
The systematic modification of a lead compound to understand how structural changes affect its biological activity is a critical process in medicinal chemistry. For the 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane scaffold, functionalization can be envisioned at several positions, primarily on the nitrogen of the azetidine (B1206935) ring.
Introduction of Diverse Chemical Functionalities
The secondary amine of the azetidine ring in this compound is the most synthetically tractable handle for introducing chemical diversity. Standard organic transformations can be employed to append a wide array of functional groups, thereby modulating the physicochemical properties of the resulting molecules, such as lipophilicity, polarity, and hydrogen bonding capacity.
Common derivatization reactions at the nitrogen atom include N-acylation, N-sulfonylation, N-alkylation, and reductive amination. These reactions are typically high-yielding and can be performed under mild conditions, making them suitable for the generation of a multitude of analogs. For instance, N-acylation with various acid chlorides or activated carboxylic acids introduces amide functionalities, which can participate in hydrogen bonding interactions with biological targets. Similarly, N-sulfonylation with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.
While less common, functionalization of the tetrahydropyran (B127337) ring would require more complex multi-step synthetic sequences, potentially involving ring-opening and closing strategies or C-H activation methods, which are beyond the scope of simple derivatization for SAR studies.
Below is a table summarizing potential functionalization reactions on the this compound core.
| Reaction Type | Reagent Class | Functional Group Introduced | Potential for Diversity |
| N-Acylation | Acid Chlorides, Carboxylic Acids | Amide | High |
| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide | High |
| N-Alkylation | Alkyl Halides | Tertiary Amine | Medium |
| Reductive Amination | Aldehydes, Ketones | Tertiary Amine | Very High |
Creation of Focused Libraries of this compound Derivatives
The generation of focused libraries of derivatives from a common scaffold is a key strategy in hit-to-lead optimization. For this compound, a library design would typically involve the parallel synthesis of a series of analogs where a specific region of the molecule is systematically varied.
A common approach is to first protect the azetidine nitrogen, if necessary, and then perform a key coupling reaction. For example, a library of amides can be readily prepared by reacting the parent spirocycle with a diverse set of carboxylic acids using standard amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). This allows for the exploration of a wide range of substituents at this position.
Similarly, a library of tertiary amines can be synthesized through parallel reductive amination reactions using a collection of diverse aldehydes. This method is particularly attractive due to the commercial availability of a vast number of aldehydes, enabling a broad exploration of the chemical space around the nitrogen atom.
The design of such libraries is often guided by computational methods to ensure that the selected building blocks provide maximum diversity in terms of properties like size, shape, and electronic features. This systematic approach allows for the efficient mapping of the structure-activity landscape and the identification of key structural features responsible for biological activity.
The table below illustrates a hypothetical focused library based on the N-functionalization of the this compound scaffold.
| Derivative | R-Group Source (Reagent) | Resulting Moiety |
| N-Benzoyl-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane | Benzoyl chloride | Benzamide |
| N-(4-Chlorophenylsulfonyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane | 4-Chlorophenylsulfonyl chloride | Aryl Sulfonamide |
| N-Benzyl-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane | Benzaldehyde (via reductive amination) | Benzylamine |
| N-(2-Pyridylmethyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane | 2-Pyridinecarboxaldehyde (via reductive amination) | Pyridylmethylamine |
Mechanistic Elucidation of 3,3 Dimethyl 7 Oxa 1 Azaspiro 3.5 Nonane Interactions
Molecular Recognition and Binding Profiles in Biological Systems
Currently, there is no available data to characterize the molecular recognition and binding profiles of 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane.
Ligand-Target Interaction Dynamics (in vitro)
Information regarding the in vitro ligand-target interaction dynamics of this compound is not present in the reviewed scientific literature. uni.lu
Specificity and Selectivity Profiling
Similarly, studies detailing the specificity and selectivity profiling of this compound against various biological targets have not been identified. uni.lu
Biochemical Activity Modulation
The capacity of this compound to modulate biochemical activities remains uninvestigated in the public domain.
Enzyme Kinetics and Inhibition/Activation Mechanisms
There is a lack of research on the effects of this compound on enzyme kinetics or its potential mechanisms of inhibition or activation. sigmaaldrich.comuni.lu
Cellular and Subcellular Effects (in vitro models)
Detailed experimental data on the cellular and subcellular effects of this compound in in vitro models are not available in the current body of scientific literature.
While research exists on structurally related spirocyclic compounds, such as derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid and 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, these findings are not directly applicable to this compound. nih.govresearchgate.netuniv.kiev.ua Such related compounds have been investigated for their potential as bioisosteres and for their antitumor properties. nih.govresearchgate.netuniv.kiev.ua However, the unique substitution pattern of two methyl groups at the 3-position of the azetidine (B1206935) ring in this compound necessitates specific investigation to determine its distinct biological activity.
Influence on Cellular Processes and Homeostasis
There is no available scientific literature that has investigated the influence of this compound on cellular processes. Studies on fundamental cellular activities such as cell proliferation, differentiation, apoptosis, or signal transduction pathways have not been reported for this specific compound. Consequently, its impact on cellular homeostasis—the maintenance of a stable internal cellular environment—is also unknown. Research into how this compound might affect key homeostatic mechanisms, including ion balance, pH regulation, or metabolic stability, has not been documented.
Biomarker Identification and Validation in Cellular Contexts
Consistent with the lack of research into its cellular effects, there are no identified or validated biomarkers associated with exposure to this compound in cellular contexts. The process of biomarker discovery and validation requires extensive in vitro and in vivo studies to identify measurable indicators of a biological state or condition. As no such studies have been published for this compound, there are no known molecular, cellular, or biochemical markers that could be used to indicate its presence or effect within a biological system.
Preclinical Pharmacological Investigations of 3,3 Dimethyl 7 Oxa 1 Azaspiro 3.5 Nonane Analogues
In Vitro Efficacy and Potency Assessment in Disease Models
The in vitro evaluation of analogues of 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane has been crucial in determining their potential as therapeutic agents. A notable example is the assessment of a series of 1-oxa-4-azaspironenone derivatives for their anticancer effects. nih.gov These compounds were tested against a panel of human cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa). nih.gov The in vitro cytotoxicity assays revealed that certain analogues exhibited significant potency and selectivity. For instance, compound 6d was most potent against the A549 cell line, while compound 8b showed the highest cytotoxicity against the MDA-MB-231 cell line. nih.gov The inhibitory activities of most of these spirocyclic compounds were generally more pronounced against the MDA-MB-231 cell line, indicating a degree of selectivity. nih.gov
In Vitro Cytotoxicity of 1-Oxa-4-azaspironenone Analogues
| Compound | Target Cell Line | IC₅₀ (μM) |
|---|---|---|
| 6d | A549 (Lung Cancer) | 0.26 |
| 8b | MDA-MB-231 (Breast Cancer) | 0.10 |
| 6b | HeLa (Cervical Cancer) | 0.18 |
In Vivo Efficacy Studies in Animal Models (proof-of-concept)
Proof-of-concept for the therapeutic potential of azaspiro[3.5]nonane derivatives has been established in animal models for metabolic diseases. Specifically, a novel class of 7-azaspiro[3.5]nonane derivatives has been investigated as agonists for the G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.gov In these studies, the lead compound, 54g, demonstrated a favorable glucose-lowering effect in diabetic rats. nih.gov This in vivo efficacy underscores the potential of the azaspiro[3.5]nonane scaffold in the development of new antidiabetic agents. nih.gov
Pharmacodynamic Responses in Relevant Biological Systems
Pharmacodynamic studies on related spirocyclic systems, such as 1-oxa-8-azaspiro[4.5]decanes, have provided valuable insights into their biological effects. These compounds were evaluated as M1 muscarinic agonists for potential use in treating Alzheimer's disease. nih.gov In vivo assessments in rats included the amelioration of scopolamine-induced memory impairment in passive avoidance tasks, as well as the monitoring of cholinergic side effects like hypothermia, tremor, and salivation. nih.gov Certain analogues demonstrated a potent antiamnesic effect with a clear separation from the activities that induce side effects. nih.gov Furthermore, select compounds stimulated phosphoinositide hydrolysis in rat hippocampal slices, confirming their partial agonistic activity at M1 muscarinic receptors. nih.gov
Ex Vivo Analysis of Tissue Distribution and Target Engagement
Detailed ex vivo analyses of tissue distribution and specific target engagement for this compound and its direct analogues are not extensively reported in the available scientific literature. Such studies are critical for understanding the pharmacokinetic-pharmacodynamic relationship of a drug candidate and for confirming that the compound reaches its intended target in relevant tissues at concentrations sufficient to elicit a therapeutic effect.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
The systematic exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) is a cornerstone of the medicinal chemistry efforts surrounding azaspiro[3.5]nonane analogues.
Correlation of Structural Elements with Efficacy and Potency
For the 7-azaspiro[3.5]nonane GPR119 agonists, SAR studies led to the identification of key structural features that govern efficacy and potency. nih.gov Optimization of the piperidine (B6355638) N-capping group (R²) and the aryl group (R³) was found to be critical. nih.gov These modifications culminated in the discovery of compound 54g as a potent GPR119 agonist. nih.gov
In the case of the 1-oxa-4-azaspironenone derivatives, SAR analysis revealed that modifications to the core structure significantly influenced their cytotoxic activity. nih.gov The introduction of different substituents on the aromatic rings led to variations in potency against different cancer cell lines, highlighting the importance of these structural elements for biological activity. nih.gov
Optimization of Pharmacological Profiles through Structural Modification
A key strategy in drug design is the optimization of a compound's pharmacological profile through structural modifications to enhance efficacy and reduce toxicity. A compelling example is the use of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid as a bioisosteric replacement for the piperidine fragment in the local anesthetic drug, Bupivacaine. univ.kiev.uaresearchgate.net This modification resulted in an analogue with comparable anesthetic activity and ADME properties to the parent drug but with a five-fold reduction in toxicity and an increase in water solubility. univ.kiev.ua This demonstrates how the incorporation of an oxa-azaspiro[3.5]nonane moiety can lead to a superior pharmacological profile.
Similarly, systematic modifications of 1-oxa-8-azaspiro[4.5]decane muscarinic agonists led to the development of compounds with a preferential affinity for M1 receptors over M2 receptors. nih.gov This selectivity resulted in a potent antiamnesic activity with a significant separation from cholinergic side effects, thereby optimizing the therapeutic window. nih.gov
Computational and Theoretical Studies on 3,3 Dimethyl 7 Oxa 1 Azaspiro 3.5 Nonane
Quantum Chemical Characterization of Electronic and Geometric Structures
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations can provide detailed information about the molecule's electronic structure and conformational possibilities.
Molecular Orbital Theory and Electron Density Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict chemical and physical properties. For 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane, MO calculations would reveal the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and stability.
Electron density analysis, derived from the molecular wavefunction, would map the electron distribution across the molecule. This allows for the identification of electron-rich and electron-poor regions, which is critical for predicting sites of electrophilic and nucleophilic attack. For instance, the nitrogen and oxygen atoms in the spirocyclic structure are expected to be regions of higher electron density.
Table 1: Hypothetical Molecular Orbital Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -8.5 eV | Indicates electron-donating capability |
| LUMO Energy | 2.1 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 10.6 eV | Relates to chemical stability and reactivity |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.
Conformational Preferences and Energy Landscapes
The three-dimensional structure of this compound is not static. Due to the flexibility of the six-membered ring and the spiro linkage, the molecule can exist in various conformations. A conformational analysis would be performed to identify the stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy at each step.
The results of this analysis are visualized as a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometric parameters. The low-energy regions on this map correspond to the most stable conformations. Understanding the preferred conformations is essential, as the biological activity of a molecule is often dependent on its three-dimensional shape.
Molecular Dynamics Simulations of Ligand-Target Complexes
Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can be used to model the interaction between a ligand, such as this compound, and a biological target, such as a protein or enzyme.
Binding Mode Predictions and Stability Assessments
If a potential biological target for this compound were identified, MD simulations could predict how the molecule binds to the target's active site. This involves docking the ligand into the protein's binding pocket and then running a simulation to observe its behavior. The simulation would reveal the preferred binding orientation and the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.
The stability of the ligand-target complex can be assessed by analyzing the trajectory of the simulation. Metrics such as the root-mean-square deviation (RMSD) of the ligand's position can indicate whether the binding is stable or if the ligand is likely to dissociate.
Solvent Effects and Dynamic Interactions
MD simulations are typically performed in a simulated aqueous environment to mimic physiological conditions. This allows for the study of how water molecules and ions (solvent effects) influence the binding of the ligand to its target. The dynamic nature of the simulation also provides insights into the flexibility of both the ligand and the protein, and how their conformations might change upon binding.
In Silico Drug Design and Virtual Screening Applications
The structural features of this compound, particularly its three-dimensional spirocyclic core, make it an interesting scaffold for drug design. In silico methods can be used to explore its potential as a lead compound for various therapeutic targets.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were to be used as a starting point, a virtual library of its derivatives could be generated by computationally adding different functional groups. This library could then be screened against the three-dimensional structure of a target protein to identify promising drug candidates. This approach can significantly accelerate the early stages of drug discovery by prioritizing which compounds to synthesize and test in the laboratory. nih.gov
Ligand-Based Pharmacophore Modeling
Ligand-based pharmacophore modeling is a powerful computational technique used when the three-dimensional structure of a biological target is unknown. nih.gov This method relies on the principle that a group of molecules binding to the same target likely share a common set of steric and electronic features arranged in a specific 3D orientation, known as a pharmacophore. nih.gov
For this compound, a hypothetical pharmacophore model could be constructed based on a series of its analogs with known biological activity. The key chemical features of this spirocycle that would be considered in a pharmacophore model include:
Hydrogen Bond Acceptors (HBA): The oxygen and nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The secondary amine in the azetidine (B1206935) ring provides a hydrogen bond donor feature.
Hydrophobic Features: The gem-dimethyl group on the azetidine ring and the aliphatic backbone of the morpholine (B109124) ring contribute to hydrophobicity.
The spatial arrangement of these features is critical. The rigid spirocyclic core of this compound would pre-organize these pharmacophoric elements in a defined conformational space, which can be advantageous for target binding and selectivity. tandfonline.com
A typical workflow for ligand-based pharmacophore modeling of this compound derivatives would involve aligning a set of active compounds and identifying the common features. The resulting pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules with the potential for similar biological activity.
Structure-Based Docking and Scoring Methodologies
When the 3D structure of a biological target (e.g., an enzyme or receptor) is available, structure-based molecular docking can be employed to predict the binding conformation and affinity of a ligand. This method computationally places the ligand, in this case, this compound, into the binding site of the target protein.
The docking process for this compound would involve:
Preparation of the Ligand and Receptor: Generating a 3D conformation of the spirocycle and preparing the protein structure by adding hydrogen atoms and assigning partial charges.
Docking Simulation: Using a docking algorithm to explore various possible binding poses of the ligand within the receptor's active site.
Scoring and Analysis: Evaluating the predicted binding poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The lower the scoring value, the more favorable the predicted binding.
The unique spirocyclic structure of this compound can lead to specific interactions within a binding pocket. For instance, the gem-dimethyl group might fit into a hydrophobic pocket, while the heteroatoms form key hydrogen bonds with amino acid residues. Docking studies can help in understanding these structure-activity relationships (SAR) and in optimizing the lead compound for improved potency and selectivity. mdpi.com
Below is a hypothetical table illustrating the kind of data a docking study might generate for this compound against two different protein targets.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinase A | -8.5 | ASP166, LYS72, GLU170 |
| Muscarinic M1 Receptor | -7.2 | TYR106, ASN110, TRP157 |
Prediction of Preclinical Pharmacokinetic Properties
The preclinical pharmacokinetic properties of a drug candidate, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. mdpi.com In silico models are increasingly used to predict these properties early in the drug discovery process, helping to prioritize compounds with favorable profiles. nih.govnih.gov
For this compound, various computational tools can predict its ADME properties based on its chemical structure. Spirocyclic scaffolds are often explored to improve physicochemical and pharmacokinetic properties. nih.govtandfonline.com
Key predicted pharmacokinetic parameters for this compound could be summarized as follows:
| Pharmacokinetic Parameter | Predicted Value | Implication |
| Molecular Weight | 155.23 g/mol | Compliant with Lipinski's rule of five, favoring good absorption. |
| LogP (Lipophilicity) | 0.85 | Indicates a balance between solubility and permeability. |
| Aqueous Solubility | High | Favorable for oral absorption. |
| Human Intestinal Absorption | >90% | Predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeation | Low | May not readily cross into the central nervous system. |
| CYP450 2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions mediated by this key metabolic enzyme. |
These predictions are generated using quantitative structure-property relationship (QSPR) models and other machine learning algorithms trained on large datasets of experimental data. researchgate.net While these in silico predictions provide valuable guidance, they must be validated through in vitro and in vivo experiments. The introduction of spirocyclic elements like in this compound is a strategy that can lead to improved metabolic stability and solubility compared to their non-spirocyclic counterparts. tandfonline.com
Advanced Applications and Research Utility of 3,3 Dimethyl 7 Oxa 1 Azaspiro 3.5 Nonane in Chemical Biology
Development as Chemical Probes for Biological Target Elucidation
Chemical probes are indispensable small molecules designed to interact with specific protein targets, enabling the study of their biological function and validation as therapeutic targets. rjpbr.com The development of probes based on the 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane scaffold is rooted in the need for selective and potent modulators of protein function. The rigid, three-dimensional structure of this spirocycle allows for precise orientation of functional groups, which can lead to high-affinity and selective binding to a target protein.
While research on the specific 3,3-dimethyl derivative is nascent, studies on the broader class of azaspiro[3.5]nonanes demonstrate their successful incorporation into potent and selective bioactive agents. For instance, derivatives of 7-azaspiro[3.5]nonane have been synthesized and identified as potent agonists for the G protein-coupled receptor 119 (GPR119), a key target in metabolic diseases. nih.gov In this context, the spirocyclic core serves as a rigid scaffold to correctly position the pharmacophoric elements required for receptor activation. Such compounds can be further developed into chemical probes by appending reporter tags (e.g., fluorophores, biotin) or photo-affinity labels, facilitating target identification, localization, and engagement studies within a cellular context. The primary role of such a probe is to provide a starting point for accelerating the identification and validation of biological targets in the drug discovery process. rjpbr.com
Table 1: Application of Azaspiro[3.5]nonane Scaffolds in Developing Target-Specific Modulators
| Scaffold Class | Biological Target Example | Application as a Probe | Potential Research Utility |
|---|---|---|---|
| 7-Azaspiro[3.5]nonane | GPR119 | Development of selective agonists | Elucidating the role of GPR119 in glucose homeostasis pathways |
Contributions to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful methodology that begins with identifying low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. mdpi.comnih.govfrontiersin.orgbu.edu These initial hits are then optimized and grown into more potent, drug-like molecules. The success of FBDD is highly dependent on the quality and diversity of the fragment library. Spirocyclic compounds like this compound are highly valuable additions to FBDD libraries because they offer increased three-dimensionality, or sp3-character, compared to the flat, aromatic structures that have traditionally dominated such collections.
The properties of this compound align well with the principles often used for fragment selection, such as the "Rule of Three." This guideline suggests that fragments should generally have a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a calculated logP (cLogP) not greater than 3. The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding to a target, which can lead to higher ligand efficiency. The gem-dimethyl group provides a defined substitution vector, offering a clear starting point for synthetic elaboration to explore the binding pocket of a target protein.
Table 2: Physicochemical Properties of this compound vs. "Rule of Three"
| Property | "Rule of Three" Guideline | This compound Value | Compliance |
|---|---|---|---|
| Molecular Weight | < 300 Da | 155.25 Da | Yes |
| Hydrogen Bond Donors | ≤ 3 | 1 (secondary amine) | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 2 (amine nitrogen, ether oxygen) | Yes |
| cLogP | ≤ 3 | 1.0 (Predicted) uni.lu | Yes |
Role in the Design of Novel Bioisosteres and Scaffolds
Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group to enhance desired properties without losing biological activity, is a fundamental concept in medicinal chemistry. The this compound scaffold is an excellent example of a novel bioisostere, particularly for commonly used saturated heterocycles like piperidine (B6355638) and morpholine (B109124). univ.kiev.ua
The introduction of a spirocyclic core offers several advantages over traditional monocyclic rings. nih.gov The rigid, three-dimensional arrangement of atoms provides a defined exit vector for substituents, which can improve target selectivity and reduce off-target effects. Furthermore, spirocyclic structures often exhibit improved metabolic stability, as the spiro-carbon and adjacent atoms are less susceptible to oxidative metabolism by cytochrome P450 enzymes. univ.kiev.ua For example, related 2-azaspiro[3.3]heptane cores have been successfully used to replace piperidine in bioactive compounds, leading to analogs with enhanced pharmacological properties. univ.kiev.ua Similarly, the 7-oxa-1-azaspiro[3.5]nonane moiety can be considered a constrained and more three-dimensional bioisostere of morpholine or N-substituted piperidines. The gem-dimethyl substitution on the azetidine (B1206935) ring further mimics a disubstituted piperidine while maintaining the desirable spirocyclic architecture.
Table 3: Comparison of Spirocyclic Scaffold with Common Heterocycles
| Scaffold | Key Features | Potential Advantages as Bioisostere |
|---|---|---|
| Piperidine | Flexible, six-membered ring | - |
| This compound | Rigid, spirocyclic, 3D shape | Increased metabolic stability, improved aqueous solubility, novel intellectual property |
Utility in Mechanistic Biological Pathway Research
The use of specific and selective small-molecule modulators is crucial for dissecting complex biological pathways. By activating or inhibiting a single component of a pathway, researchers can observe the downstream consequences and thereby understand the protein's role in the larger system. Derivatives of the azaspiro[3.5]nonane scaffold have been instrumental in this type of research.
As mentioned, novel 7-azaspiro[3.5]nonane derivatives have been developed as potent GPR119 agonists. nih.gov GPR119 is involved in the regulation of glucose-stimulated insulin secretion and is a target for type 2 diabetes therapies. By using a potent and selective agonist built upon the azaspiro[3.5]nonane scaffold, researchers can specifically activate GPR119 in cellular and animal models. This allows for the detailed study of the signaling cascade initiated by GPR119 activation, including its effects on incretin hormones like GLP-1 and subsequent impacts on pancreatic beta-cell function. The stability and favorable pharmacokinetic properties often conferred by the spirocyclic core ensure that the compound can be used effectively in these biological systems to produce a clear and interpretable physiological response, thus aiding in the mechanistic elucidation of the GPR119 pathway. nih.gov
Future Directions and Emerging Research Avenues for 3,3 Dimethyl 7 Oxa 1 Azaspiro 3.5 Nonane
Exploration of Unconventional Synthetic Methodologies
The synthesis of spiro-heterocycles is an active area of research, with a continuous drive to develop more efficient and versatile methods. mdpi.comrsc.org For 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane, future research will likely move beyond traditional multi-step syntheses to embrace unconventional methodologies that offer improved yields, reduced reaction times, and greater molecular diversity.
One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction rates and improve yields in the synthesis of various spiro heterocyclic frameworks. rsc.orgnih.gov The application of MAOS to the key cyclization steps in the formation of the this compound core could significantly streamline its production, facilitating more rapid exploration of its chemical space.
Another area of exploration is the development of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. rsc.org Designing an MCR strategy for this compound would enable the rapid generation of a library of analogues with diverse substituents, which is crucial for structure-activity relationship (SAR) studies.
Furthermore, the use of flow chemistry could offer significant advantages for the synthesis of this compound. Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency.
Identification of Novel Biological Targets and Therapeutic Areas
While the specific biological activities of this compound are not yet extensively documented, the broader class of oxa-azaspiro compounds has shown promise in a variety of therapeutic areas. documentsdelivered.com For instance, derivatives of 7-azaspiro[3.5]nonane have been identified as potent agonists of the G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.gov Other oxa-azaspiro derivatives have been investigated as triple re-uptake inhibitors for the treatment of depression and other neurological disorders. documentsdelivered.com
Future research should therefore focus on screening this compound and its derivatives against a wide range of biological targets. High-throughput screening (HTS) campaigns against diverse target classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, could uncover novel activities.
Based on the activities of related structures, potential therapeutic areas for investigation include:
Metabolic Diseases: Building on the discovery of 7-azaspiro[3.5]nonane GPR119 agonists, the potential of this compound derivatives as modulators of metabolic targets should be explored. nih.gov
Central Nervous System (CNS) Disorders: The rigid, three-dimensional nature of the spirocyclic core could be advantageous for targeting CNS receptors and transporters with high selectivity.
Infectious Diseases: Spiro-heterocycles have demonstrated a range of antimicrobial activities. nih.govemanresearch.org Screening against various bacterial and fungal strains could reveal potential applications in this area.
Oncology: The unique structural features of spiro compounds make them attractive scaffolds for the development of novel anticancer agents. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. preprints.orgnih.gov For a novel scaffold like this compound, these computational tools can be particularly valuable.
Predictive Modeling for Bioactivity: ML algorithms can be trained on existing data from other spirocyclic compounds to predict the potential biological activities of new this compound derivatives. nih.govresearchgate.netbiorxiv.org This can help prioritize the synthesis of compounds with the highest probability of being active, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand how different substituents on the spirocyclic core influence its biological activity. plos.org
De Novo Drug Design: Generative AI models can design novel this compound derivatives with desired properties. By providing the model with a target product profile, such as high potency and low toxicity, it can generate new chemical structures that have never been synthesized before.
ADMET Prediction: A significant hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI models can predict these properties for virtual compounds, allowing researchers to focus on synthesizing derivatives with a higher likelihood of success in clinical trials. nih.gov
The integration of AI and ML into the research pipeline for this compound will undoubtedly accelerate its development from a chemical curiosity to a potential therapeutic lead.
Development of Advanced Analytical and Biophysical Characterization Techniques
A thorough understanding of the structure and properties of this compound and its interactions with biological targets is crucial for its development. Advanced analytical and biophysical techniques will play a key role in this endeavor.
Structural Elucidation: While standard techniques like NMR and mass spectrometry are essential for routine characterization, more advanced methods may be required to fully understand the three-dimensional conformation of this spirocycle and its derivatives. researchgate.netorientjchem.org X-ray crystallography, if suitable crystals can be obtained, would provide definitive structural information.
Biophysical Characterization of Target Interactions: To understand how this compound interacts with its biological targets, a suite of biophysical methods will be necessary. nih.govscholaris.ca Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Biolayer Interferometry (BLI) can provide quantitative data on binding affinity, kinetics, and thermodynamics. nih.govresearchgate.netacs.org These methods are critical for validating hits from initial screens and for guiding the optimization of lead compounds. elsevierpure.com
The development of specific analytical methods for quantifying this compound in biological matrices will also be essential for future pharmacokinetic and pharmacodynamic studies.
Q & A
Q. What are the standard synthetic methodologies for preparing 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane?
The synthesis of spirocyclic compounds like this compound typically involves cyclization strategies. A common approach includes hydrogenolysis using palladium on charcoal (Pd/C) under hydrogen atmosphere, as demonstrated in the synthesis of analogous 7-oxa-1-azaspiro[3.5]nonane derivatives . Key steps involve:
- Intermediate preparation : Slurrying precursors (e.g., benzyloxy-protected amines) in ethanol.
- Deprotection : Catalytic hydrogenation at 1 atm for 1 hour to remove protecting groups (e.g., benzyl or Boc groups).
- Purification : Trituration with hexane or dichloromethane to isolate the final product as a solid .
Q. How is the purity and structural integrity of this compound validated?
Analytical characterization relies on:
- NMR spectroscopy : To confirm spirocyclic geometry and substituent positions (e.g., methyl groups at C3).
- HPLC/MS : For purity assessment (≥95% by UV detection) .
- CAS registry validation : Cross-referencing identifiers like 241820-91-7 (for analogous 2-oxa-7-azaspiro[3.5]nonane) ensures consistency .
Q. What physicochemical properties are critical for handling this compound in drug discovery?
Key properties include:
- Solubility : Often improved via salt formation (e.g., oxalate salts, as seen in 1-Oxa-7-azaspiro[3.5]nonane oxalate) .
- Stability : Storage at 2–8°C in inert atmospheres to prevent degradation .
- Density/Boiling Point : 1.048 g/cm³ and ~208°C, critical for solvent selection and reaction scaling .
Advanced Research Questions
Q. How do structural modifications of the spirocyclic scaffold influence sigma receptor (S1R/S2R) binding affinity?
Studies on 2,7-diazaspiro[3.5]nonane derivatives reveal:
- Substituent effects : Methyl groups at C3 enhance steric stabilization, potentially improving S1R affinity (e.g., KiS1R = 2.7 nM for compound 4b) .
- Hydrogen bonding : Amide functionalities (e.g., in compound 5b) form salt bridges with Glu172 in S1R, increasing selectivity over S2R .
- Scaffold comparison : 2,7-Diazaspiro[3.5]nonane derivatives generally outperform diazabicyclo[4.3.0]nonane analogs in binding assays .
Q. What computational strategies optimize spirocyclic compounds for neurological targets?
- Docking studies : Molecular dynamics simulations identify key interactions (e.g., hydrophobic pockets accommodating methyl groups) .
- QSAR models : Correlate substituent bulkiness (e.g., tert-butyl vs. phenyl) with antiallodynic potency in vivo .
- Functional profiling : In silico screening predicts intrinsic activity (agonist/antagonist) by analyzing ligand-receptor conformational changes .
Q. How are in vivo pain models used to evaluate spirocyclic sigma receptor ligands?
- Mechanical allodynia assays : Mice treated with 20 mg/kg of compound 5b show full reversal of hypersensitivity, comparable to the S1R antagonist BD-1063 .
- Dose-response validation : PRE-084 (S1R agonist) reverses antiallodynic effects, confirming S1R-dependent mechanisms .
- Toxicity screening : Explosion-proof equipment and grounded containers are mandated due to flammability risks (nonane derivatives) .
Q. How are contradictory binding data resolved for spirocyclic analogs?
- Functional vs. binding assays : Compound 4b shows lower S1R affinity (Ki = 2.7 nM) but comparable efficacy to higher-affinity analogs, suggesting allosteric modulation .
- Salt bridge analysis : Structural analogs lacking hydrogen-bond donors (e.g., compound 8f) exhibit reduced potency, highlighting the role of Glu172 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
